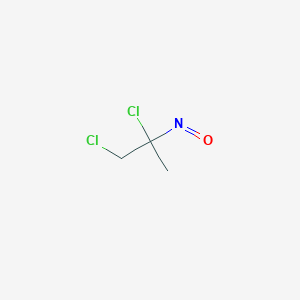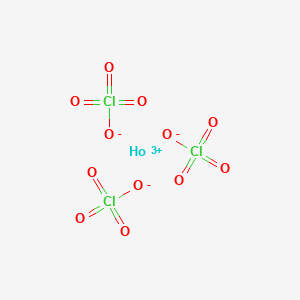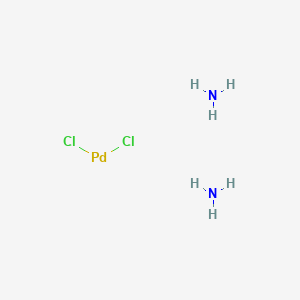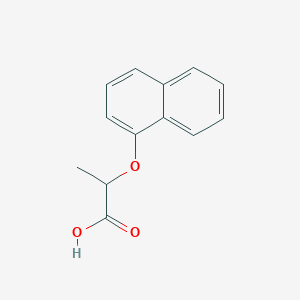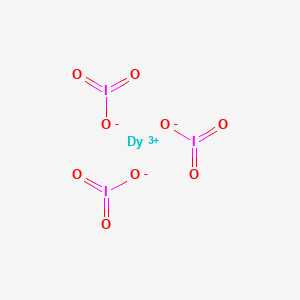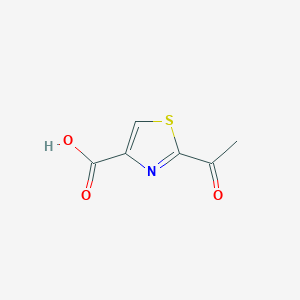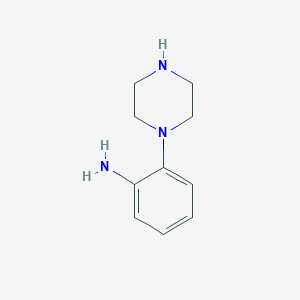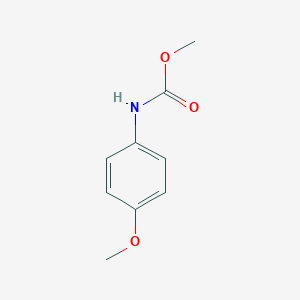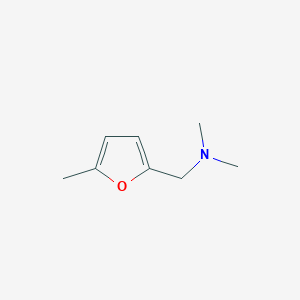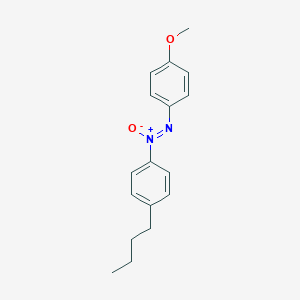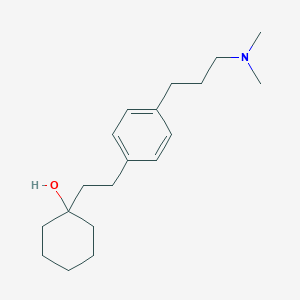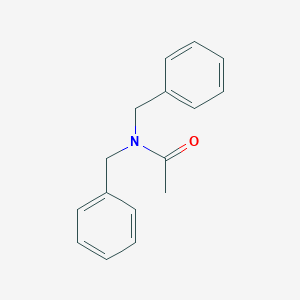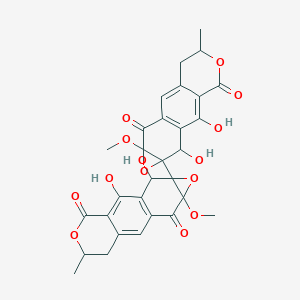
Tin, isotope of mass 123
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin is a chemical element with the symbol Sn and atomic number 50. It is a silvery-white metal that is malleable, ductile, and highly crystalline. Tin has two stable isotopes, tin-118 and tin-120, and 10 radioactive isotopes, including tin-123. Tin-123 is an isotope with a half-life of 119 days, which makes it useful in scientific research applications.
Mécanisme D'action
Tin-123 emits positrons, which are positively charged particles that interact with electrons in the body. When a positron collides with an electron, they annihilate each other, releasing two gamma rays in opposite directions. These gamma rays can be detected by a PET scanner, which creates a 3D image of the distribution of the tracer in the body.
Effets Biochimiques Et Physiologiques
Tin-123 is a relatively safe tracer to use in PET imaging studies. It has a short half-life, which means that it decays quickly and does not accumulate in the body. The radiation dose from tin-123 is also low, which reduces the risk of radiation exposure to patients.
Avantages Et Limitations Des Expériences En Laboratoire
Tin-123 has several advantages for use in lab experiments. It is a highly specific tracer, which means that it can target specific tissues or biochemical pathways in the body. It is also relatively easy to produce and purify, which makes it a cost-effective option for research studies. However, tin-123 has a short half-life, which limits the time available for experiments and requires careful planning and coordination.
Orientations Futures
There are several future directions for the use of tin-123 in scientific research. One area of interest is the development of new radiopharmaceuticals for PET imaging studies. Tin-123 could be used as a tracer for these new compounds, which could have applications in cancer diagnosis and treatment. Another area of interest is the use of tin-123 in preclinical studies to investigate the pharmacokinetics and biodistribution of new drugs. Finally, there is potential for the development of new imaging techniques that use tin-123 as a tracer, such as dual-tracer PET imaging studies.
Méthodes De Synthèse
Tin-123 can be produced through the irradiation of natural tellurium targets with neutrons. The resulting tin-123 is then separated from the target material using chemical separation techniques.
Applications De Recherche Scientifique
Tin-123 has a range of scientific research applications due to its unique properties. It is commonly used in nuclear medicine, specifically in positron emission tomography (PET) imaging. PET imaging is a non-invasive diagnostic tool that allows doctors to visualize the metabolic activity of tissues in the body. Tin-123 is used as a tracer in PET imaging to track the biodistribution and pharmacokinetics of drugs.
Propriétés
Numéro CAS |
14683-07-9 |
|---|---|
Nom du produit |
Tin, isotope of mass 123 |
Formule moléculaire |
Sn |
Poids moléculaire |
122.90573 g/mol |
Nom IUPAC |
tin-123 |
InChI |
InChI=1S/Sn/i1+4 |
Clé InChI |
ATJFFYVFTNAWJD-RNFDNDRNSA-N |
SMILES isomérique |
[123Sn] |
SMILES |
[Sn] |
SMILES canonique |
[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



